(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(3-bromophenyl)butanamide
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Overview
Description
(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-BROMOPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes bromine, phenoxy, and acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-BROMOPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of phenol derivatives, followed by acylation and amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-BROMOPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-BROMOPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-BROMOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a simpler structure, used in various chemical reactions.
Methyl 4-(bromomethyl)-3-methoxybenzoate: Another brominated compound with different functional groups.
Uniqueness
(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-BROMOPHENYL)BUTANAMIDE is unique due to its specific combination of bromine, phenoxy, and acetamido groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H19Br2N3O3 |
---|---|
Molecular Weight |
497.2 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene]-N-(3-bromophenyl)butanamide |
InChI |
InChI=1S/C19H19Br2N3O3/c1-12-8-15(21)6-7-17(12)27-11-19(26)24-23-13(2)9-18(25)22-16-5-3-4-14(20)10-16/h3-8,10H,9,11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+ |
InChI Key |
HUVMVSKJURHBQM-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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